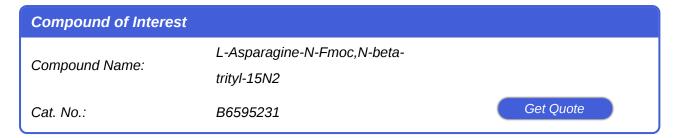


Application Note: Solubility Profile of L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the solubility characteristics of **L-Asparagine-N-Fmoc,N-beta-trityl-15N2** (Fmoc-Asn(Trt)-OH-¹⁵N₂), a critical reagent in solid-phase peptide synthesis (SPPS). Due to the highly nonpolar Fmoc and trityl protecting groups, this compound exhibits excellent solubility in common organic solvents used in peptide synthesis but is practically insoluble in aqueous solutions. This note summarizes its qualitative solubility in a range of standard laboratory solvents and provides a detailed experimental protocol for researchers to determine precise quantitative solubility for their specific applications.

Introduction

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is an isotopically labeled, protected amino acid derivative essential for the incorporation of asparagine residues in peptide synthesis. The N-alpha position is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amide is protected by an acid-labile trityl (Trt) group. The trityl group is crucial as it prevents dehydration of the side-chain amide during the activation step, a common side reaction, leading to significantly purer peptides.[1][2] Understanding the solubility of this reagent is paramount for efficient handling, accurate concentration calculations, and successful coupling reactions in automated or manual peptide synthesis.



Physicochemical Properties

Molecular Formula: C₃₈H₃₂¹⁵N₂O₅

Molecular Weight: 598.66 g/mol [3]

Appearance: White to off-white powder.[4]

 General Structure: The large, hydrophobic Fmoc and trityl groups dominate the molecule's physical properties, rendering it highly nonpolar.

Solubility Data

Quantitative solubility data for **L-Asparagine-N-Fmoc,N-beta-trityl-15N2** is not extensively published. However, based on supplier information for the non-labeled analogue and its widespread use in SPPS, a qualitative solubility profile can be established. The compound is described as having good solubility properties in most organic solvents and dissolving readily in all standard peptide synthesis reagents.[2][5]

Table 1: Qualitative Solubility of L-Asparagine-N-Fmoc,N-beta-trityl-15N2



Solvent	Chemical Formula	Туре	Expected Solubility	Notes
N,N- Dimethylformami de (DMF)	C₃H₁NO	Polar Aprotic	Highly Soluble	Standard solvent for peptide synthesis coupling reactions.
N-Methyl-2- pyrrolidone (NMP)	C₅H∍NO	Polar Aprotic	Highly Soluble	Often used as an alternative to DMF, known for enhancing solubility.[6]
Dimethyl Sulfoxide (DMSO)	C2H6OS	Polar Aprotic	Soluble	A strong solvent, may require sonication for complete dissolution.[4]
Dichloromethane (DCM)	CH2Cl2	Chlorinated	Soluble	Commonly used in peptide synthesis for washing and some coupling steps.
Tetrahydrofuran (THF)	C4H8O	Ether	Sparingly Soluble	Moderate polarity, may be used in specific applications.
Acetonitrile (ACN)	C₂H₃N	Polar Aprotic	Poorly Soluble	Less effective than DMF or NMP for this class of compounds.



Methanol (MeOH)	СН₃ОН	Polar Protic	Poorly Soluble	The polarity and hydrogen-bonding capacity limit solubility.
Water	H₂O	Polar Protic	Insoluble	The compound is highly hydrophobic. A solubility of <0.00005 g/L has been noted for the non-labeled analogue.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a gravimetric method to determine the solubility of **L-Asparagine-N-Fmoc,N-beta-trityl-15N2** in a specific solvent at a controlled temperature.

4.1. Materials

- L-Asparagine-N-Fmoc,N-beta-trityl-15N2
- Solvent of interest (e.g., DMF, NMP, DCM)
- Analytical balance (± 0.1 mg accuracy)
- · Thermostatic shaker or water bath
- Microcentrifuge
- Calibrated pipettes
- Pre-weighed, labeled glass vials (e.g., 2 mL capacity)
- Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)



Nitrogen or argon gas line for drying

4.2. Procedure

- Preparation: Pre-weigh and label several glass vials for each solvent to be tested.
- Addition of Solute: Add an excess amount of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 to each vial. An excess is visually confirmed by the presence of undissolved solid.
- Addition of Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into each vial.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the slurries to equilibrate for at least 24 hours to ensure the solution is fully saturated.
- Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
- Sample Collection: Carefully draw a precise aliquot (e.g., 0.5 mL) of the clear supernatant using a calibrated pipette. To ensure no solid particles are transferred, pass the supernatant through a 0.2 μm syringe filter into a new, pre-weighed vial.
- Solvent Evaporation: Place the vials containing the filtered supernatant in a vacuum concentrator or gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) until the dissolved solid is completely dry.
- Gravimetric Analysis: Weigh the vials containing the dried solute.
- Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of aliquot taken

4.3. Data Analysis

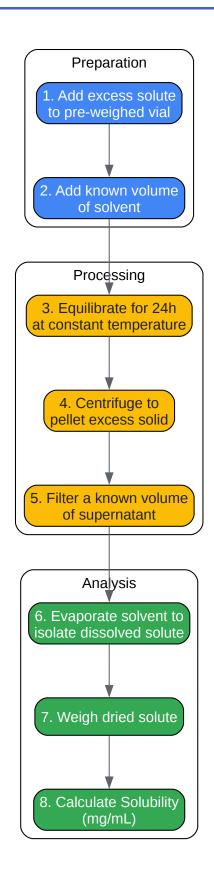
Perform the experiment in triplicate for each solvent to ensure reproducibility.



• Report the final solubility as the mean ± standard deviation.

Visualizations Experimental Workflow Diagram





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Caption: Workflow for determining quantitative solubility.



Conclusion

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a highly hydrophobic molecule with excellent solubility in polar aprotic solvents like DMF and NMP, making it ideal for use in solid-phase peptide synthesis. Its poor solubility in aqueous or protic solvents requires careful consideration during handling and purification steps. The provided protocol offers a reliable method for researchers to determine precise solubility values in specific solvent systems, ensuring optimal performance in synthetic applications.

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